

# historical timeline of diethylstilbestrol medical use and withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Diethylstilbestrol |           |  |  |  |
| Cat. No.:            | B048678            | Get Quote |  |  |  |

# The Rise and Fall of Diethylstilbestrol: A Technical History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen, represents a significant chapter in the history of pharmacology and therapeutic development. First synthesized in 1938, it was widely prescribed to millions of pregnant women with the aim of preventing miscarriage and other pregnancy complications. However, its use was predicated on an incomplete understanding of its mechanism and long-term consequences. The discovery in 1971 of a causal link between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women led to its abrupt withdrawal for use in pregnancy and initiated decades of research into its transgenerational toxicities. This technical guide provides a comprehensive historical timeline of the medical use and subsequent withdrawal of DES, detailed mechanistic insights, quantitative data on its impact, and the pivotal experimental evidence that defined its legacy.

### Historical Timeline of Medical Use and Withdrawal

The history of DES can be segmented into four key phases: discovery and initial promise, widespread obstetrical use, discovery of toxicity and subsequent withdrawal, and the ongoing

### Foundational & Exploratory





legacy of its effects.

- 1938: **Diethylstilbestrol** is first synthesized by Leon Golberg, a graduate student of Sir Robert Robinson in London, based on the work of Sir Edward Charles Dodds.[1][2] Because it was developed through publicly funded research, it was not patented, leading to its inexpensive production by hundreds of pharmaceutical companies.[1][2]
- 1941: The U.S. Food and Drug Administration (FDA) approves DES for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression.[2][3]
- 1940s: Physicians begin prescribing DES as an off-label treatment to prevent miscarriages in women with a history of pregnancy complications, based on the theory that insufficient estrogen production was a cause of such adverse outcomes.[3][4]
- 1947: The FDA formally approves a supplemental new drug application to market DES for the prevention of miscarriage.[3] This leads to its widespread use in pregnant women, a practice that would continue for over two decades.
- 1953: A landmark randomized controlled clinical trial conducted by Dieckmann et al. at the
  University of Chicago is published, showing that DES offered no benefit in preventing
  miscarriages or premature births.[5][6] Despite these findings, its use in pregnancy
  continued.
- 1971 (April): A seminal paper by Arthur Herbst, Howard Ulfelder, and David Poskanzer is published in the New England Journal of Medicine.[7][8] The case-control study establishes a strong association between maternal ingestion of DES during pregnancy and the appearance of clear cell adenocarcinoma of the vagina and cervix in their daughters.[7][8]
- 1971 (November): The FDA issues a Drug Bulletin advising all U.S. physicians to cease prescribing DES to pregnant women, citing the link to CCA.[3][5] The indication for preventing miscarriage is officially withdrawn.[3]
- 1970s-1990s: The use of DES becomes progressively restricted. While its use in pregnancy was halted in the U.S. in 1971, it continued in some European countries until the late 1970s.
   [9] Its approved indications narrowed to the treatment of advanced prostate cancer and postmenopausal breast cancer.[10]



- 1997: The last remaining U.S. manufacturer of DES ceases its production and marketing.[9]
- 2000s-Present: Research continues to uncover the multigenerational health consequences of DES exposure, including reproductive abnormalities, infertility, and increased cancer risk in the grandchildren of women who took the drug.[11]

## **Quantitative Data Summary**

The scale of DES use and the magnitude of its adverse effects are critical to understanding its impact. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES between 1940 and 1971.[12][13]

Table 1: Prescribed Dosage and Exposure Estimates

| Parameter                       | Value                                                                                                                                                        | Source(s) |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Typical Use Period              | 1940 - 1971                                                                                                                                                  | [14]      |
| Estimated Exposed (U.S.)        | 5 - 10 million (mothers and offspring)                                                                                                                       | [12][13]  |
| Dosage Regimen for<br>Pregnancy | Highly variable; incremental doses throughout pregnancy. Cumulative doses could be extremely high, with some studies reporting totals exceeding 11-12 grams. | [15][16]  |
| Other Approved Indications      | Menopausal symptoms,<br>atrophic vaginitis, prostate<br>cancer, breast cancer.                                                                               | [2][14]   |

# Table 2: Incidence of Key Adverse Health Outcomes in DES-Exposed Offspring



| Health<br>Outcome                      | Population                            | Risk Metric                         | Finding                                                               | Source(s) |
|----------------------------------------|---------------------------------------|-------------------------------------|-----------------------------------------------------------------------|-----------|
| Clear Cell<br>Adenocarcinoma<br>(CCA)  | DES Daughters                         | Cumulative Risk<br>(through age 24) | 0.14 to 1.4 per<br>1,000 exposed                                      | [17]      |
| Relative Risk                          | ~40 times higher than unexposed women | [18]                                |                                                                       |           |
| Breast Cancer                          | DES Mothers                           | Relative Risk                       | ~30% higher risk<br>than unexposed<br>women                           | [12]      |
| Reproductive<br>Tract<br>Abnormalities | DES Daughters                         | Prevalence                          | Up to 33% born<br>with<br>abnormalities<br>(e.g., T-shaped<br>uterus) | [13]      |
| Infertility                            | DES Daughters                         | Prevalence                          | 33% vs. 14% in<br>unexposed<br>women                                  | [19]      |
| Preterm Delivery                       | DES Daughters                         | Relative Risk                       | ~3 times more<br>likely than<br>unexposed<br>women                    | [19]      |
| Ectopic<br>Pregnancy                   | DES Daughters                         | Relative Risk                       | ~5 times more<br>likely than<br>unexposed<br>women                    | [19]      |
| Epididymal Cysts                       | DES Sons                              | Prevalence                          | 21% vs. 5% in unexposed men                                           | [13]      |



# Mechanistic Insights: Signaling and Epigenetic Pathways

DES exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ER $\alpha$  and ER $\beta$ ).[20] Its chemical structure, though nonsteroidal, mimics endogenous estradiol, allowing it to bind to and activate these nuclear receptors. However, key differences in its interaction with ERs and its downstream effects are thought to underlie its unique toxicity.

### **Estrogen Receptor Signaling Pathway**

Upon entering a target cell, DES binds to ERs in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.[20]

Studies have shown that while both DES and estradiol activate ER $\alpha$ , they can induce different conformational changes in the receptor. This leads to differential binding of coregulator proteins and the transcription of different sets of genes, which may explain their distinct biological outcomes.[3][4] For instance, DES has been shown to upregulate genes like CYP26A1 and CYP26B1 differently than estradiol.[3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]
- 2. Diethylstilbestrol DES and Pregnancy Studies [diethylstilbestrol.co.uk]

### Foundational & Exploratory





- 3. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha (ERα)—mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DES saga: Death risk high for young women exposed in utero UChicago Medicine [uchicagomedicine.org]
- 6. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 7. Diethylstilbestrol (DES) Exposure and Cancer NCI [cancer.gov]
- 8. Animal models of prenatal exposure to diethylstilboestrol PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Diethylstilbestrol Wikipedia [en.wikipedia.org]
- 15. Diethylstilbestrol in the prevention and treatment of complications of pregnancy -Diethylstilbestrol DES [diethylstilbestrol.co.uk]
- 16. Mortality in women given diethylstilbestrol during pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 17. Age-incidence and risk of diethylstilbestrol-related clear cell adenocarcinoma of the vagina and cervix PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prenatal exposure to diethylstilbestrol has long-lasting, transgenerational impacts on fertility and reproductive development PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- To cite this document: BenchChem. [historical timeline of diethylstilbestrol medical use and withdrawal]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b048678#historical-timeline-of-diethylstilbestrol-medical-use-and-withdrawal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com